Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate
Overview
Description
“Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate” is a chemical compound with the CAS Number: 2982-53-8 . Its molecular formula is C11H13NO6 and it has a molecular weight of 255.23 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO6/c1-16-9-4-7 (5-11 (13)18-3)8 (12 (14)15)6-10 (9)17-2/h4,6H,5H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3 . Its boiling point is 377.4±37.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 62.5±3.0 kJ/mol . The flash point is 165.1±28.5 °C . The index of refraction is 1.527 . The molar refractivity is 62.1±0.3 cm3 . The polar surface area is 91 Å2 . The polarizability is 24.6±0.5 10-24 cm3 . The surface tension is 42.9±3.0 dyne/cm . The molar volume is 202.1±3.0 cm3 .Scientific Research Applications
Photoprocesses in Molecules with Nitrobenzyl Groups
Research by Bley, Schaper, and Görner (2007) explored the photoinduced formation of nitroso products in molecules, including derivatives of 2-nitrobenzyl like Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate. This study is significant in understanding the photoprocesses in these molecules, which can have applications in photochemistry and photobiology (Bley, Schaper, & Görner, 2007).
Synthesis and Molecular Crystal Structure
Maru and Shah (2013) conducted a novel synthesis of a compound similar to this compound, providing insights into the molecular structure and synthesis methods. This research contributes to the understanding of the chemical properties and potential applications of such compounds in various scientific fields (Maru & Shah, 2013).
Acid-Catalysed Rearrangements in Furan Series
Greene and Lewis (1978) investigated acid-catalysed rearrangements in compounds related to this compound. Understanding these rearrangements is crucial for the development of new synthetic methods and the production of novel compounds (Greene & Lewis, 1978).
Methanolysis and Hydrolysis of Deriv
ativesResearch by Lolya and Venter (1977) on the methanolysis and hydrolysis of derivatives related to this compound provides valuable insights into the chemical behavior and transformation of these compounds under various conditions. This knowledge is essential for chemical synthesis and the development of new materials (Lolya & Venter, 1977).
Synthesis of Pyrrolo[4,3,2-de]quinolines
Roberts, Joule, Bros, and Álvarez (1997) explored the synthesis of pyrrolo[4,3,2-de]quinolines from compounds including derivatives of this compound. Such studies are fundamental in organic chemistry, contributing to the synthesis of complex molecular structures that can have applications in pharmaceuticals and materials science (Roberts, Joule, Bros, & Álvarez, 1997).
Photolabile Protecting Groups
Kantevari, Narasimhaji, and Mereyala (2005) studied the synthesis of a new photolabile protecting group derived from a compound similar to this compound. Their research provides insights into the development of new photolabile protecting groups, which are essential in photochemistry and the development of light-sensitive materials (Kantevari, Narasimhaji, & Mereyala, 2005).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-16-9-4-7(5-11(13)18-3)8(12(14)15)6-10(9)17-2/h4,6H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOOBLNSFSZGGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310293 | |
Record name | methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2982-53-8 | |
Record name | 2982-53-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225030 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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